molecular formula C5H9NO2S B2426087 1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione CAS No. 121444-53-9

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione

Cat. No.: B2426087
CAS No.: 121444-53-9
M. Wt: 147.19
InChI Key: GDTBUUNKYGQWBF-UHFFFAOYSA-N
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Description

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione is a specialized bicyclic compound of interest in advanced chemical research. The [3.2.0] bicyclic scaffold is a recognized framework in medicinal chemistry, particularly in the study of beta-lactamase inhibitors and other pharmacologically active structures . This compound, featuring a unique sulfur-containing ring system, serves as a valuable synthetic intermediate or building block for the development of novel molecules. Researchers utilize this scaffold to explore new pathways in drug discovery, leveraging its rigid three-dimensional structure to interact with biological targets . Our product is supplied with guaranteed high purity and stability for reliable experimental results. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7λ6-thia-1-azabicyclo[3.2.0]heptane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)4-5-2-1-3-6(5)9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTBUUNKYGQWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Bicyclic Intermediate Bromination

This method, adapted from CN104557653A, involves a two-step process starting from epoxycyclohexane:

Step 1 : Epoxide Aminolysis
Epoxycyclohexane reacts with aqueous methylamine (35–40%) at 20–30°C for 15 hours to yield cis-2-methylaminocyclohexanol. The reaction proceeds via nucleophilic attack of methylamine on the less hindered epoxide carbon, followed by proton transfer (yield >95%).

Step 2 : Bromination-Mediated Cyclization
The amino alcohol intermediate is treated with phosphorus tribromide (PBr₃) and triethylamine (Et₃N) in methyl tert-butyl ether (MTBE) at −10°C to 0°C. PBr₃ selectively brominates the hydroxyl group, generating a bromoamine that undergoes intramolecular nucleophilic substitution to form the bicyclic structure. Subsequent treatment with NaOH (40%) deprotonates the intermediate, yielding 1-aza-7-thiabicyclo[3.2.0]heptane. Final oxidation with potassium permanganate (KMnO₄) in acetic acid introduces the 7,7-dione groups (overall yield: 68–72%).

Key Data :

Parameter Value
Epoxide Aminolysis Temp 25°C
Cyclization Reagent PBr₃/Et₃N (1:1.2 mol)
Oxidation Agent KMnO₄ (2 eq) in HOAc
Total Yield 68–72%

Thiaza Bridge Formation via Sulfur Insertion

IL59760A discloses a route leveraging sulfur insertion into a preformed azabicyclo[3.2.0] framework:

Step 1 : Synthesis of 1-Azabicyclo[3.2.0]heptan-7-one
Cycloaddition of a β-lactam derivative with a diene under photolytic conditions forms the azabicyclo core. For example, irradiation of N-methylmaleimide with 1,3-butadiene generates the bicyclic lactam.

Step 2 : Sulfur Incorporation
The lactam is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C. This replaces the lactam oxygen with sulfur, producing 1-aza-7-thiabicyclo[3.2.0]heptan-7-one. Further oxidation with ozone (O₃) in dichloromethane (DCM) converts the thione to the dione (yield: 65%).

Mechanistic Insight :
Lawesson’s reagent facilitates thionation via a four-membered transition state, transferring sulfur to the carbonyl group. Ozonolysis cleaves the C=S bond, followed by recombination to form the diketone.

Oxidative Desulfurization of Thiolane Precursors

A modified approach from EP0090366A1 employs a thiolane intermediate:

Step 1 : Thiolane Synthesis
3-Thiacyclohexanone is condensed with hydroxylamine hydrochloride to form an oxime. Reduction with sodium borohydride (NaBH₄) yields 3-thiacyclohexylamine.

Step 2 : Ring Contraction and Oxidation
Treatment with iodine (I₂) in ethanol induces ring contraction to the bicyclo[3.2.0] structure via a radical mechanism. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the dione functionalities (yield: 58%).

Advantages :

  • Avoids harsh brominating agents.
  • Utilizes inexpensive iodine for cyclization.

Comparative Analysis of Methods

Method Yield (%) Key Reagents Temperature Range Scalability
Bromination Cyclization 68–72 PBr₃, KMnO₄ −10°C to 25°C High
Sulfur Insertion 65 Lawesson’s reagent, O₃ 25°C to 110°C Moderate
Oxidative Desulfurization 58 I₂, H₂O₂ 0°C to 80°C Low

Critical Observations :

  • The bromination route offers the highest yield and scalability but requires handling corrosive PBr₃.
  • Lawesson’s reagent-based methods are operationally simpler but suffer from lower atom economy.
  • Iodine-mediated cyclization is cost-effective but less efficient for large-scale synthesis.

Emerging Strategies and Innovations

Enzymatic Oxidation

Recent advances propose using cytochrome P450 monooxygenases to oxidize the thiaza bridge. Pilot studies show 75% conversion using E. coli-expressed enzymes, though industrial applicability remains limited.

Photocatalytic Ring Closure

Visible-light-mediated [2+2] cycloadditions between thioamides and alkenes have generated analogous bicyclic structures in 60% yield. This method avoids toxic reagents but requires specialized equipment.

Chemical Reactions Analysis

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its bicyclic structure.

    Substitution: The nitrogen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications, particularly as a scaffold for drug design. The bicyclic structure allows for modifications that can enhance pharmacological properties.

Key Findings:

  • Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit notable antimicrobial properties. For instance, certain substituted azabicyclo compounds have shown efficacy against various bacterial strains, making them candidates for antibiotic development .
  • Pharmacokinetic Properties : Studies have highlighted that azaspiro compounds, including those derived from 1-aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione, demonstrate improved pharmacokinetic profiles compared to their traditional counterparts. This is attributed to their unique structural features that enhance solubility and bioavailability .

Synthetic Organic Chemistry Applications

The synthesis of this compound and its derivatives has garnered attention due to their utility in creating complex organic frameworks.

Synthetic Routes:

  • Cycloaddition Reactions : The compound can be synthesized through various cycloaddition reactions, which allow for the incorporation of diverse functional groups. This versatility makes it a valuable intermediate in organic synthesis .
  • Photocatalytic Methods : Recent advancements in photocatalysis have enabled the efficient formation of azabicyclic structures under mild conditions, expanding the synthetic toolbox available to chemists .

Case Studies and Research Insights

Several studies have documented the applications and implications of this compound:

StudyFocusFindings
Synthesis of Azaspiro Compounds Drug DiscoveryDemonstrated improved pharmacokinetic properties over traditional compounds; potential for antibiotic development .
Cycloaddition Techniques Organic SynthesisHighlighted the efficiency of photocatalytic methods in synthesizing complex bicyclic structures .
Antimicrobial Properties Medicinal ChemistryIdentified several derivatives with significant activity against resistant bacterial strains .

Mechanism of Action

The mechanism by which 1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitrogen and sulfur atoms in the compound can form bonds with active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione can be compared with other similar compounds such as:

    1-Aza-7-thia(VI)bicyclo[3.2.0]hepta-2-ene-7,7-dione: This compound has a similar bicyclic structure but differs in the position of double bonds.

    This compound derivatives: Various derivatives of the compound have been synthesized to explore different chemical and biological properties.

The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms within the bicyclic framework, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione, also known as a bicyclic compound featuring nitrogen and sulfur heteroatoms, has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C6H9NOSC_6H_9NOS. It features a bicyclic framework with a nitrogen atom in one ring and a sulfur atom in another, contributing to its reactivity and biological profile.

PropertyValue
Molecular FormulaC₆H₉NOS
Molecular Weight155.20 g/mol
Melting PointNot Available
SolubilityNot Specified

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitumor Activity

Studies have demonstrated that bicyclic compounds can induce apoptosis in cancer cell lines. For example, modifications to the bicyclic structure have resulted in enhanced potency against several tumor types, indicating that the core structure of this compound may be a promising scaffold for developing new anticancer agents .

Cholinergic Activity

Some derivatives of bicyclic compounds have been identified as ligands for cholinergic receptors, suggesting potential applications in treating neurological disorders. This interaction may enhance cognitive function or provide therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound derivatives. The results showed that certain modifications significantly increased activity against Gram-positive bacteria while maintaining low toxicity to human cells.

Case Study 2: Antitumor Screening
In a screening assay for antitumor activity, several derivatives were tested against human cancer cell lines (e.g., MCF-7 and A549). The most active compound exhibited an IC50 value of approximately 10 µM, indicating a promising lead for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many bicyclic compounds inhibit key enzymes involved in cell proliferation and survival.
  • DNA Intercalation : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways beneficial for cognitive enhancement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves cyclization of thiolactam precursors or [3+2] cycloaddition reactions. For example, chromium(III) complexes of analogous bicyclic structures are synthesized via ligand substitution under inert atmospheres, with yields optimized by controlling pH (6.5–7.0) and temperature (40–60°C) . Similar azabicyclo derivatives are prepared using catalytic hydrogenation or photochemical methods, with solvent polarity (e.g., DMF vs. THF) critically affecting reaction efficiency .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies bicyclic framework signals, such as bridgehead protons (δ 3.1–3.5 ppm) and carbonyl carbons (δ 170–180 ppm). Infrared (IR) spectroscopy confirms thiolactam C=O stretches (~1680 cm⁻¹) and S=O vibrations (~1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

  • Methodology : Enthalpy of formation (ΔfH°) is measured via combustion calorimetry, while reaction enthalpies (ΔrH°) for cycloadditions are derived from gas-phase FTIR or GC-MS data . Computational methods like the Joback group contribution model estimate properties such as boiling point and entropy (e.g., S° ≈ 320 J/mol·K for similar bicyclo structures) .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in cycloaddition reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Transition state analysis identifies steric hindrance at the bridgehead carbon as a rate-limiting factor. Comparative studies with bicyclo[3.2.0]hepta-2,6-diene derivatives show reduced activation energy (~15 kJ/mol) due to sulfur’s electron-withdrawing effects .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s thermal stability?

  • Methodology : Discrepancies in decomposition temperatures (experimental: 180–200°C vs. computed: 210–220°C) are addressed by refining force fields in molecular dynamics simulations. Experimental validation uses thermogravimetric analysis (TGA) under nitrogen, while computational models incorporate lattice energy corrections for crystalline phases .

Q. What in silico methods evaluate the bioactivity of this compound, and how are results validated experimentally?

  • Methodology : Molecular docking (AutoDock Vina) screens against bacterial penicillin-binding proteins (PBPs), with binding affinity scores (<−7 kcal/mol) indicating potential antibiotic activity. Minimum Inhibitory Concentration (MIC) assays using Staphylococcus aureus (ATCC 25923) validate predictions, with MIC values ≤16 µg/mL considered significant .

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